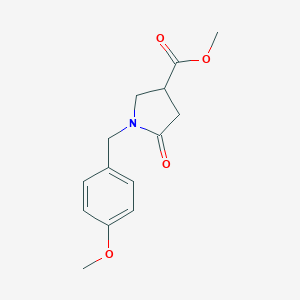
Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate
Cat. No. B488337
M. Wt: 263.29g/mol
InChI Key: YNIPPRDEXJUZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244747B2
Procedure details


In a 250 ml three necked flask fitted with a magnetic stirrer and reflux condenser, under inert atmosphere, a solution of 8.48 g (32 mmol, 1 eq) of 1-(4-methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester al in 120 ml of EtOH is cooled down to 0° C. Solid NaBH4 (3.6 g, 96 mol, 3 eq) is then added by portions over 1.5 h, all the while maintaining the temperature between 2 and 4° C. After 2 h, the temperature is raised to 12° C. for 1 h, and lowered again to 2–4° C. A saturated solution of NH4Cl (240 ml) is added dropwise over 1 h, followed by 120 ml of acetone, and the mixture is left overnight at room temperature. The mixture is extracted by CH2Cl2 (3 times), dried on MgSO4, filtered and concentrated in vacuo to afford the crude alcohol which is purified by chromatography on silicagel (CH2Cl2/MeOH: 95/05 (v/v)) to give the pure alcohol a2 (4.3 g, 57%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One

Quantity
8.48 g
Type
reactant
Reaction Step Two





Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:9][C:8](=[O:10])[N:7]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH2:6]1)=O.[BH4-].[Na+].[NH4+].[Cl-].CC(C)=O>CCO>[OH:2][CH2:3][CH:5]1[CH2:6][N:7]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:8](=[O:10])[CH2:9]1 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1CN(C(C1)=O)CC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
all the while maintaining the temperature between 2 and 4° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lowered again to 2–4° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted by CH2Cl2 (3 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude alcohol which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on silicagel (CH2Cl2/MeOH: 95/05 (v/v))
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1CC(N(C1)CC1=CC=C(C=C1)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
